Home > Products > Screening Compounds P147297 > Mycophenolate (sodium)
Mycophenolate (sodium) -

Mycophenolate (sodium)

Catalog Number: EVT-12641491
CAS Number:
Molecular Formula: C17H19NaO6
Molecular Weight: 342.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Mycophenolate sodium is the sodium salt of mycophenolic acid, a compound widely used as an immunosuppressant in organ transplantation and autoimmune diseases. It functions primarily by inhibiting the proliferation of T-lymphocytes, thus reducing the risk of acute rejection in transplant recipients. Mycophenolate sodium is characterized by its fine crystalline powder form, which is white to off-white, and it is soluble in aqueous media at physiological pH but insoluble in acidic conditions like those found in the stomach .

Source

Mycophenolate sodium is derived from mycophenolic acid, which was originally isolated from the fungus Penicillium brevicompactum. The compound has been developed for pharmaceutical applications, notably as an enteric-coated formulation to minimize gastrointestinal side effects associated with its use .

Classification

Mycophenolate sodium is classified as an immunosuppressant and falls under the category of antimetabolites. It is specifically utilized in the context of organ transplantation and certain autoimmune disorders due to its ability to inhibit lymphocyte proliferation .

Synthesis Analysis

Methods

The synthesis of mycophenolate sodium typically involves reacting mycophenolic acid with a source of sodium, such as sodium methoxide, in an alcohol solvent like methanol. Various crystalline forms (e.g., Form M2, M3) can be produced through controlled crystallization processes.

  1. Preparation Steps:
    • Dissolve mycophenolic acid in a suitable solvent (e.g., methanol).
    • Add a base (e.g., sodium methoxide) and a source of sodium.
    • Cool the mixture to promote crystallization.
    • Recover and dry the crystalline form .
  2. Crystallization Techniques:
    • Slurry processes are often employed for industrial-scale production.
    • Antisolvent methods may also be utilized to enhance purity and yield .

Technical Details

The production methods are designed to yield specific crystalline forms with distinct powder X-ray diffraction (XRD) patterns, which are crucial for ensuring product consistency and efficacy .

Molecular Structure Analysis

Structure

The molecular formula of mycophenolate sodium is C17H19O6NaC_{17}H_{19}O_6Na, with a molecular weight of approximately 342.32 g/mol. The structural representation includes a carboxylic acid functional group and a methoxy group, contributing to its pharmacological activity.

Data

  • Empirical Formula: C17H19O6NaC_{17}H_{19}O_6Na
  • CAS Registry Number: 37415-62-6
  • Molecular Weight: 342.32 g/mol .
Chemical Reactions Analysis

Mycophenolate sodium undergoes various chemical reactions that are essential for its function as an immunosuppressant:

  1. Hydrolysis: In physiological conditions, mycophenolate sodium is converted into mycophenolic acid, which is the active form that exerts immunosuppressive effects .
  2. Glycosylation Inhibition: Mycophenolic acid inhibits glycosylation processes necessary for lymphocyte activation and proliferation, primarily by affecting guanosine triphosphate metabolism .

Technical Details

These reactions are critical for understanding how mycophenolate sodium operates within biological systems and how it can be effectively utilized in therapeutic contexts.

Mechanism of Action

Mycophenolate sodium acts primarily by inhibiting the enzyme inosine monophosphate dehydrogenase, which is vital for de novo purine synthesis in lymphocytes. This inhibition leads to:

Process Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Freely soluble in water at physiological pH; practically insoluble in hydrochloric acid solutions.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to moisture.
  • Melting Point: Specific melting points vary among different crystalline forms but generally fall within a defined range based on their structural characteristics .
Applications

Mycophenolate sodium is primarily used in:

  1. Organ Transplantation: To prevent acute rejection episodes in kidney transplants.
  2. Autoimmune Diseases: As part of treatment regimens for conditions such as lupus nephritis or rheumatoid arthritis due to its immunosuppressive properties .
  3. Pharmaceutical Formulations: Developed into enteric-coated tablets to enhance gastrointestinal tolerability compared to other formulations like mycophenolate mofetil .
Molecular Mechanisms of Immunosuppressive Action

Inosine Monophosphate Dehydrogenase (IMPDH) Isoform Selectivity

Differential Inhibition of IMPDH Type I vs. Type II

Mycophenolate sodium (the active form of mycophenolate mofetil) selectively inhibits inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in de novo guanosine nucleotide biosynthesis. Humans express two IMPDH isoforms: Type I (constitutive) and Type II (inducible). Mycophenolate demonstrates a 4- to 5-fold greater potency against IMPDH Type II (IC₅₀ = 10–25 nM) compared to Type I (IC₅₀ = 40–60 nM), attributable to structural differences in the catalytic pocket [1] [4]. This selectivity is biologically significant because activated T and B lymphocytes markedly upregulate IMPDH Type II during proliferation, making them vulnerable to mycophenolate-mediated inhibition. Non-proliferating cells rely more on salvage pathways or IMPDH Type I, explaining the lymphocyte-specific effects [2] [4].

Structural Basis of Mycophenolate Binding to IMPDH

Mycophenolate competes with substrate IMP (inosine monophosphate) and cofactor NAD⁺ at the IMPDH catalytic site. Crystallographic studies reveal that mycophenolic acid (MPA) forms hydrogen bonds with residues Gly326 and Arg322 in the Type II isoform’s CBS subdomain. The drug’s phenolic hydroxyl group interacts with catalytic cysteine Cys331, while its lipophilic tail occupies a hydrophobic pocket formed by Val351 and Phe282. This binding stabilizes a closed-enzyme conformation that impedes the hydride transfer step essential for XMP (xanthosine monophosphate) production [4]. Type II’s larger substrate pocket and higher flexibility enhance MPA binding affinity compared to Type I, which has bulkier residues (e.g., Thr333 in Type I vs. Ser331 in Type II) that sterically hinder optimal drug docking [4].

Table 1: Structural and Functional Differences Between IMPDH Isoforms

FeatureIMPDH Type IIMPDH Type II
Expression PatternConstitutive, ubiquitousInducible, high in activated lymphocytes
Catalytic Activity (kcat)0.8 sec-11.6 sec-1
MPA IC5040–60 nM10–25 nM
Key Binding ResiduesThr333, Asn301Ser331, Asp274

Downstream Purine Nucleotide Depletion Effects

GTP/GDP Reduction in Lymphocyte Proliferation

Guanosine triphosphate (GTP) depletion (70–90% reduction at therapeutic MPA concentrations) disrupts multiple lymphocyte functions:

  • DNA Replication: GTP/dGTP pools fall below the Km of DNA polymerases (∼10 μM), stalling S-phase progression in activated T/B cells [2] [4].
  • G-protein Signaling: GTP-bound Ras and Rac are critical for T-cell receptor (TCR) and B-cell receptor (BCR) signaling. Depletion uncouples mitogen-activated protein kinase (MAPK) pathways, preventing IL-2 transcription [4] [10].
  • mRNA Capping: GTP is the substrate for eukaryotic capping enzymes. Impaired capping reduces transcript stability for proliferation genes (e.g., cyclins) [4].

Targeted Disruption of De Novo Guanosine Biosynthesis

Mycophenolate specifically blocks the de novo pathway without affecting adenine nucleotide synthesis. Lymphocytes lack significant hypoxanthine-guanine phosphoribosyltransferase (HGPRT) activity, limiting guanine salvage. Consequently, mycophenolate reduces GTP in phytohemagglutinin-stimulated T cells by >80% within 4 hours, while fibroblasts (with robust salvage pathways) show minimal GTP reduction [2] [4].

Table 2: GTP-Dependent Processes Disrupted by Mycophenolate

ProcessAffected PathwayFunctional Consequence
DNA SynthesisdGTP incorporation by DNA polymerasesS-phase arrest in lymphocytes
G-protein ActivationGTP binding to Ras/Rac/RhoImpaired TCR/BCR signal transduction
GlycosylationGTP-dependent glycosyltransferasesReduced adhesion molecule expression
mRNA TranslationeIF-2 GTPase activityDecreased protein synthesis

Lymphocyte-Specific Signaling Pathway Alterations

Suppression of T-Cell Costimulatory Molecules

Mycophenolate downregulates CD28 and CD154 (CD40L) expression on activated CD4⁺ T cells by 60–80% [1] [9]. This occurs via:

  • Transcriptional Inhibition: Nuclear factor of activated T cells (NFAT) requires GTP-dependent kinase activity for nuclear translocation. GTP depletion reduces NFAT-driven transcription of costimulatory genes [10].
  • Glycosylation Defects: CD28 requires fucosylation for stability. MPA blocks GDP-fucose synthesis by depleting GTP, accelerating receptor degradation [2] [9].Consequently, CD28-CD80/86 and CD40-CD40L interactions are impaired, preventing full T-cell activation and dendritic cell licensing [1].

Inhibition of B-Cell Antibody Production

MPA suppresses IgM/IgG production by >90% in pokeweed mitogen-stimulated B cells [2] [5] through:

  • Proliferation Blockade: IMPDH inhibition prevents clonal expansion of antigen-activated B cells in germinal centers.
  • Plasma Cell Differentiation: GTP depletion reduces BLIMP-1 expression, a master regulator of plasma cell development [5].
  • Class-Switch Recombination: Mycophenolate preferentially inhibits IgG₄ and IgE synthesis by disrupting activation-induced cytidine deaminase (AID) expression, which requires GTP-dependent NF-κB signaling [2].

Non-Lymphocyte Immunomodulatory Actions

Monocyte/Macrophage Cytokine Modulation

Mycophenolate reprograms monocyte differentiation and macrophage polarization:

  • TNF-α/IL-1β Reduction: MPA (1 μM) reduces LPS-induced TNF-α secretion by 70% in human monocytes by blocking GTP-dependent MAPK phosphorylation [5] [8].
  • M2 Polarization: In colitis models, mycophenolate-pretreated macrophages exhibit increased IL-10 production (3-fold) and CD206⁺ expression, indicating a shift toward anti-inflammatory phenotypes [5] [8]. This occurs via STAT3 hyperphosphorylation due to altered phosphatase availability in GTP-depleted cells.
  • NO Synthase Inhibition: MPA depletes tetrahydrobiopterin (BH₄), a GTP-dependent cofactor for inducible nitric oxide synthase (iNOS), reducing NO production by macrophages [2] [4].

Endothelial Adhesion Molecule Downregulation

Mycophenolate attenuates leukocyte-endothelial interactions by:

  • Transcriptional Suppression: MPA (0.1–1 μM) reduces TNF-α-induced E-selectin and VCAM-1 mRNA by >50% in HUVECs via impaired NF-κB nuclear translocation, which requires GTP-dependent IKK activation [3] [9].
  • Surface Expression Loss: Flow cytometry shows 60–80% reduction in ICAM-1, VCAM-1, and E-selectin on cytokine-activated endothelium [3] [6].
  • Functional Impairment: In vitro adhesion assays demonstrate 80% inhibition of T-cell and tumor cell binding to endothelium, disrupting lymphocyte trafficking and tumor metastasis [3] [6] [9].

Properties

Product Name

Mycophenolate (sodium)

IUPAC Name

sodium;6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate

Molecular Formula

C17H19NaO6

Molecular Weight

342.3 g/mol

InChI

InChI=1S/C17H20O6.Na/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3;/h4,20H,5-8H2,1-3H3,(H,18,19);/q;+1/p-1

InChI Key

DOZYTHNHLLSNIK-UHFFFAOYSA-M

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)[O-])O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.